5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Brand Name: Vulcanchem
CAS No.: 33286-23-6
VCID: VC16484082
InChI: InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3
SMILES:
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

CAS No.: 33286-23-6

Cat. No.: VC16484082

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one - 33286-23-6

Specification

CAS No. 33286-23-6
Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Standard InChI InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3
Standard InChI Key QYKYTLTVPBXRNC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound possesses a molecular formula of C₁₉H₂₂N₂O₃S and a molecular weight of 358.5 g/mol . Its IUPAC name, (3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one, reflects its stereochemical configuration and functional group arrangement . Key structural elements include:

  • A 1,5-benzothiazepin-4-one core with a seven-membered heterocyclic ring.

  • A 4-hydroxyphenyl group at position 2, contributing to antioxidant potential .

  • A dimethylaminoethyl side chain at position 5, enhancing solubility and receptor interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₃S
Molecular Weight358.5 g/mol
CAS Number33286-23-6
SMILES NotationCN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O

Stereochemical Considerations

The (3S) configuration at position 3 is critical for biological activity, as stereochemistry often influences receptor binding in benzothiazepines. The hydroxyl groups at positions 3 and 4-hydroxyphenyl enable hydrogen bonding, which may enhance interactions with enzymatic targets .

Synthesis and Production

Synthetic Routes

The synthesis of this compound involves multistep organic reactions, typically starting with diethyl di-n-butyl malonate as a precursor . Key steps include:

  • Reduction and Cyclization: Use of diisobutylaluminum hydride (DIBAL-H) and sodium borohydride (NaBH₄) for selective reductions .

  • Coupling Reactions: Propyl phosphonic anhydride (T3P) serves as a cyclodehydrating agent to form the benzothiazepine core .

  • Functionalization: Introduction of the dimethylaminoethyl side chain via nucleophilic substitution.

Purification and Optimization

Purification methods such as recrystallization and column chromatography are employed to achieve high yields (>75%) and purity (>95%). Reaction conditions, including temperature (60–80°C) and pH control (neutral to mildly acidic), are optimized to minimize side products .

Pharmacological Activities

Antiangiogenic and Antioxidant Properties

Despite limited direct evidence, analogs within the 1,5-benzothiazepin-4(5H)-one class demonstrate:

  • Antiangiogenic Activity: Inhibition of capillary proliferation in chick chorioallantoic membrane (CAM) assays (e.g., 50–70% reduction at 100 µM) .

  • Antioxidant Effects:

    • DPPH Radical Scavenging: IC₅₀ values comparable to butylated hydroxytoluene (BHT) .

    • Metal Chelation: High affinity for Fe²⁺ ions, preventing oxidative stress .

Table 2: Comparative Antioxidant Activities of Benzothiazepine Analogs

AssayCompound 8f (IC₅₀)Compound 8g (IC₅₀)BHT (IC₅₀)
DPPH Scavenging28.4 µM30.1 µM25.2 µM
Nitric Oxide (NO)42.3 µM45.6 µM50.8 µM
Fe²⁺ Chelation89% at 100 µM87% at 100 µM65% at 100 µM

Research Findings and Clinical Relevance

Preclinical Studies

  • In Vivo Anti-Tumor Activity: Analogs like 8f and 8g suppress tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) .

  • Neuroprotective Potential: Hydroxyl groups may mitigate oxidative damage in neurodegenerative models, though direct evidence is lacking.

Stability and Reactivity

The compound exhibits moderate stability under physiological conditions (pH 7.4, 37°C), with a half-life of 6–8 hours in simulated gastric fluid. Degradation products include sulfoxide derivatives, suggesting susceptibility to oxidative metabolism .

Future Directions

Therapeutic Applications

  • Cardiovascular Diseases: Targeted modification of the dimethylaminoethyl chain may enhance selectivity for cardiac calcium channels.

  • Oncology: Co-administration with chemotherapeutic agents to exploit antiangiogenic synergy .

Structural Optimization

  • Chirality Studies: Synthesis of (3R) enantiomers to evaluate stereospecific effects.

  • Prodrug Development: Esterification of hydroxyl groups to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator